iCRT3

Description

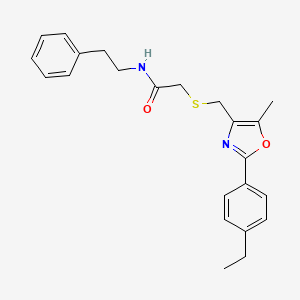

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-3-18-9-11-20(12-10-18)23-25-21(17(2)27-23)15-28-16-22(26)24-14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDYVSIBWGVBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901751-47-1 | |

| Record name | 901751-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis pathway for the novel compound 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide. The synthesis is designed for adaptability in a research and development setting, focusing on robust and well-documented chemical transformations.

Synthesis Pathway Overview

The synthesis of the target molecule is proposed via a six-step linear sequence, commencing with the construction of the core oxazole heterocycle, followed by functional group manipulations to introduce the thioether linkage and subsequent coupling with the N-phenethylacetamide side chain.

Figure 1: Proposed synthesis pathway for the target compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The presented data is a compilation from analogous reactions found in the literature and serves as a guideline for laboratory execution.

Step 1: Synthesis of Ethyl 2-(4-ethylphenyl)-5-methyloxazole-4-carboxylate

This step involves the formation of the oxazole ring through the condensation of ethyl 2-amino-3-oxobutanoate with 4-ethylbenzoyl chloride.

Protocol: To a solution of ethyl 2-amino-3-oxobutanoate (1 equivalent) in toluene, pyridine (1.2 equivalents) is added. The mixture is cooled to 0 °C, and a solution of 4-ethylbenzoyl chloride (1.1 equivalents) in toluene is added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. After cooling, the mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| Ethyl 2-amino-3-oxobutanoate | 1.0 | Starting material |

| 4-Ethylbenzoyl chloride | 1.1 | Acylating agent |

| Pyridine | 1.2 | Base |

| Toluene | - | Solvent |

| Expected Yield | 70-80% | - |

| Product Form | White to off-white solid | - |

Step 2: Reduction of Ethyl 2-(4-ethylphenyl)-5-methyloxazole-4-carboxylate

The ester functional group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4), a potent reducing agent.

Protocol: A solution of ethyl 2-(4-ethylphenyl)-5-methyloxazole-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH4 (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 2-3 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the desired alcohol.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| Ethyl 2-(4-ethylphenyl)-5-methyloxazole-4-carboxylate | 1.0 | Substrate |

| Lithium Aluminum Hydride (LiAlH4) | 1.5 | Reducing agent |

| Tetrahydrofuran (THF), anhydrous | - | Solvent |

| Expected Yield | 85-95% | - |

| Product Form | White solid | - |

Step 3: Synthesis of 4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyloxazole

The primary alcohol is converted to a chloromethyl group using thionyl chloride, which serves as a reactive intermediate for the subsequent thiol introduction.

Protocol: (2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methanol (1 equivalent) is added portionwise to thionyl chloride (5-10 equivalents) with ice-cooling and stirring. The mixture is then stirred at room temperature for 1-2 hours. Excess thionyl chloride is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like dichloromethane or ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the chloromethyl derivative.[1]

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| (2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methanol | 1.0 | Substrate |

| Thionyl Chloride (SOCl2) | 5.0 - 10.0 | Chlorinating agent |

| Expected Yield | >90% | [1] |

| Product Form | Crystalline solid | [1] |

Step 4: Synthesis of (2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methanethiol

The chloromethyl intermediate is converted to the corresponding thiol. This can be achieved via a two-step process involving the formation of a thiouronium salt followed by hydrolysis.

Protocol: A mixture of 4-(chloromethyl)-2-(4-ethylphenyl)-5-methyloxazole (1 equivalent) and thiourea (1.1 equivalents) in ethanol is heated to reflux for 2-4 hours. The solvent is then removed under reduced pressure. The resulting thiouronium salt is hydrolyzed by heating with an aqueous solution of sodium hydroxide (2-3 equivalents) for 1-2 hours. After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to yield the thiol.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| 4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyloxazole | 1.0 | Substrate |

| Thiourea | 1.1 | Sulfur source |

| Sodium Hydroxide | 2.0 - 3.0 | For hydrolysis |

| Ethanol | - | Solvent |

| Expected Yield | 60-70% | - |

| Product Form | Oil or low-melting solid | - |

Step 5: Synthesis of N-Phenethyl-2-chloroacetamide

The N-phenethyl-2-chloroacetamide side chain is prepared by the acylation of phenethylamine with chloroacetyl chloride.

Protocol: To a solution of phenethylamine (1 equivalent) and a base such as triethylamine or aqueous sodium hydroxide (1.2 equivalents) in a suitable solvent like dichloromethane or diethyl ether, chloroacetyl chloride (1.1 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours. The mixture is then washed with water, dilute acid, and brine. The organic layer is dried and concentrated to afford the product.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| Phenethylamine | 1.0 | Amine |

| Chloroacetyl Chloride | 1.1 | Acylating agent |

| Triethylamine/NaOH | 1.2 | Base |

| Dichloromethane | - | Solvent |

| Expected Yield | >90% | - |

| Product Form | White solid | - |

Step 6: Synthesis of 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide

The final step involves the S-alkylation of the thiol with N-phenethyl-2-chloroacetamide to form the desired thioether linkage.[2][3]

Protocol: To a solution of (2-(4-ethylphenyl)-5-methyloxazol-4-yl)methanethiol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate or sodium hydride (1.2 equivalents) is added. The mixture is stirred for 30 minutes at room temperature. N-Phenethyl-2-chloroacetamide (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| (2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methanethiol | 1.0 | Nucleophile |

| N-Phenethyl-2-chloroacetamide | 1.1 | Electrophile |

| Potassium Carbonate/NaH | 1.2 | Base |

| Dimethylformamide (DMF) | - | Solvent |

| Expected Yield | 60-80% | - |

| Product Form | Solid | - |

Conclusion

This technical guide provides a viable and detailed synthetic pathway for 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide. The described protocols are based on established and reliable chemical transformations, offering a solid foundation for the synthesis of this and structurally related molecules for further investigation in drug discovery and development programs. Researchers are advised to perform small-scale trial reactions to optimize conditions for each step.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide (GW647161)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic compound 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide, also known as GW647161. This molecule is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and energy homeostasis. This document details the molecular interactions, quantitative biological activity, and downstream cellular effects of GW647161, supported by experimental data and methodologies.

Core Mechanism of Action: PPARα Antagonism

The primary mechanism of action of GW647161 is its function as a direct antagonist of PPARα. Unlike PPARα agonists, which activate the receptor and promote the transcription of target genes, GW647161 binds to the ligand-binding domain (LBD) of PPARα and inhibits its activity.

A crucial aspect of its antagonistic action is the enhancement of the interaction between the PPARα LBD and nuclear receptor corepressor (NCoR) and silencing mediator for retinoid and thyroid-hormone receptors (SMRT) proteins. By stabilizing the corepressor-receptor complex, GW647161 effectively prevents the recruitment of coactivators, leading to the repression of PPARα-mediated gene transcription.

Quantitative Biological Activity

The potency of GW647161 as a PPARα antagonist has been quantified in various in vitro assays.

| Parameter | Value | Assay Type |

| IC50 | 0.24 µM | PPARα antagonist assay |

Table 1: In Vitro Potency of GW647161

Experimental Protocols

PPARα Antagonist Assay (Luciferase Reporter Assay)

This assay is employed to determine the ability of a compound to inhibit the transcriptional activity of PPARα in response to a known agonist.

Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing Peroxisome Proliferator Response Elements (PPREs). Cells are engineered to express both PPARα and this reporter construct. In the presence of a PPARα agonist, the receptor is activated and binds to the PPREs, driving the expression of luciferase. An antagonist will compete with the agonist or otherwise inhibit this process, leading to a decrease in luciferase activity.

Methodology:

-

Cell Culture: Human embryonic kidney cells (HEK293) or a similar suitable cell line are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: Cells are transiently transfected with expression vectors for human PPARα and a PPRE-driven luciferase reporter plasmid. A vector expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.

-

Compound Treatment: Post-transfection, cells are treated with a known PPARα agonist (e.g., GW7647) in the presence of varying concentrations of GW647161 or a vehicle control (DMSO).

-

Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data Analysis: The concentration of GW647161 that inhibits 50% of the agonist-induced luciferase activity (IC50) is calculated using non-linear regression analysis.

Corepressor Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay directly measures the interaction between the PPARα LBD and a corepressor peptide in the presence of a test compound.

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity. In this context, the PPARα LBD is typically tagged with a donor fluorophore (e.g., Europium cryptate), and a peptide sequence from a corepressor (e.g., NCoR) is tagged with an acceptor fluorophore (e.g., allophycocyanin). When GW647161 promotes the binding of the corepressor peptide to the LBD, the donor and acceptor are brought close together, resulting in a FRET signal.

Methodology:

-

Reagents: Recombinant purified Glutathione S-transferase (GST)-tagged PPARα LBD, a biotinylated peptide corresponding to the nuclear receptor interaction domain of a corepressor (e.g., SMRT), Europium-labeled anti-GST antibody (donor), and streptavidin-conjugated allophycocyanin (acceptor).

-

Assay Setup: The components are mixed in an assay buffer in a microplate well.

-

Compound Addition: Varying concentrations of GW647161 are added to the wells.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: The increase in the FRET signal is plotted against the concentration of GW647161 to determine the EC50 for corepressor recruitment.

Downstream Signaling Pathways and Cellular Effects

The antagonism of PPARα by GW647161 leads to several significant downstream cellular effects, particularly in the context of cancer biology and viral infection.

Induction of Apoptosis and Cell Cycle Arrest in Kidney Cancer Cells

GW647161 has been shown to induce programmed cell death (apoptosis) and halt the proliferation of kidney cancer cells.

Signaling Pathway: The precise signaling cascade is an area of ongoing research, but it is understood that by inhibiting PPARα, GW647161 disrupts the metabolic pathways that these cancer cells rely on for rapid growth and proliferation. This metabolic stress can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades. Furthermore, the inhibition of PPARα can lead to cell cycle arrest, preventing the cells from progressing through the phases of division.

Caption: GW647161-induced apoptosis and cell cycle arrest in kidney cancer cells.

Inhibition of SARS-CoV-2 Infection via HIF-1α Pathway

Recent studies have identified a novel application for GW647161 in blocking SARS-CoV-2 infection.

Signaling Pathway: This effect is mediated through the downregulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. HIF-1α is a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions and has been implicated in viral replication. By antagonizing PPARα, GW647161 leads to a reduction in HIF-1α levels and the subsequent inhibition of the HIF-1 signaling pathway, thereby creating an intracellular environment that is less conducive to SARS-CoV-2 replication.

Caption: Inhibition of SARS-CoV-2 replication by GW647161 via the HIF-1α pathway.

Selectivity Profile

While GW647161 is a potent PPARα antagonist, its selectivity against other PPAR isoforms, PPARγ and PPARδ, is a critical aspect of its pharmacological profile. Detailed quantitative data on its selectivity is an active area of investigation. Understanding the selectivity profile is essential for predicting potential off-target effects and for the development of more specific therapeutic agents.

Conclusion

2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide (GW647161) is a well-characterized PPARα antagonist. Its mechanism of action involves the direct inhibition of PPARα activity through the enhanced recruitment of corepressors to the receptor's ligand-binding domain. This primary action leads to significant downstream effects, including the induction of apoptosis and cell cycle arrest in cancer cells and the inhibition of viral replication. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of PPARα antagonists. Further studies are warranted to fully elucidate the selectivity profile and the intricate details of the downstream signaling pathways modulated by this compound.

The Rising Potential of Substituted Oxazole-Thioacetamides: A Technical Guide to Their Prospective Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and unique mechanisms of action is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those incorporating the oxazole scaffold, have garnered significant attention. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a fertile ground for drug discovery. This technical guide delves into the prospective biological significance of a relatively unexplored class of compounds: substituted oxazole-thioacetamides. While direct literature on this specific scaffold is nascent, this paper will extrapolate from the known biological activities of oxazole and thioacetamide moieties to build a comprehensive overview of their potential. We will explore hypothetical synthetic routes, propose potential biological targets, and provide representative experimental protocols for their synthesis and evaluation.

The Oxazole and Thioacetamide Pharmacophores: A Foundation for Biological Activity

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This structure is present in a number of medicinal compounds and is known to be a versatile scaffold for a wide range of biological activities.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in defining its therapeutic potential, which includes antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, and antioxidant effects.[1][2]

The thioacetamide group, on the other hand, is a sulfur analog of an amide. The presence of the sulfur atom alters the electronic and steric properties of the molecule, which can lead to unique biological interactions. Thioacetamide-containing compounds have been investigated for various therapeutic applications, including as antibacterial agents.

The combination of these two pharmacophores into a single molecular entity, the substituted oxazole-thioacetamide, presents an intriguing prospect for the development of novel therapeutic agents with potentially synergistic or unique biological activities.

Hypothetical Synthesis of Substituted Oxazole-Thioacetamides

While specific literature on the synthesis of oxazole-thioacetamides is limited, a plausible synthetic strategy can be devised based on established organic chemistry principles and known methods for the synthesis of oxazole derivatives. A potential synthetic workflow is outlined below.

Caption: A potential synthetic workflow for substituted oxazole-thioacetamides.

This proposed synthesis involves the initial formation of a substituted oxazole ring, potentially via a reaction analogous to the Hantzsch thiazole synthesis, followed by the introduction of the thioacetamide moiety. The specific reagents and conditions would need to be optimized based on the desired substitution patterns.

Prospective Biological Activities and Mechanisms of Action

Given the known biological profiles of oxazoles and thioacetamides, we can anticipate a range of potential activities for substituted oxazole-thioacetamides.

Anticancer Activity

Oxazole derivatives have been shown to possess potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which leads to apoptosis in cancer cells.[3][4] They also target other critical cellular components like DNA topoisomerase, protein kinases, and STAT3.[3][5] The incorporation of a thioacetamide group could modulate these activities or introduce novel mechanisms of cytotoxicity.

Caption: Potential anticancer mechanisms of oxazole-thioacetamides.

Antimicrobial Activity

Both oxazole and thioacetamide-containing compounds have demonstrated antimicrobial properties.[1] The combination of these moieties could lead to broad-spectrum antibacterial or antifungal agents. The mechanism could involve the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane. Structure-activity relationship (SAR) studies on thioacetamide-triazoles have shown that the thioacetamide linker is crucial for antibacterial activity.[6]

Quantitative Data Summary (Hypothetical)

As there is no direct experimental data for substituted oxazole-thioacetamides, the following table is a hypothetical representation of how quantitative data for such compounds could be presented. The values are for illustrative purposes only and are based on typical ranges observed for other oxazole derivatives.

| Compound ID | Target Organism/Cell Line | Biological Activity | IC50 / MIC (µM) |

| OXT-001 | Staphylococcus aureus | Antibacterial | 5.2 |

| OXT-002 | Escherichia coli | Antibacterial | 12.8 |

| OXT-003 | MCF-7 (Breast Cancer) | Anticancer | 2.1 |

| OXT-004 | A549 (Lung Cancer) | Anticancer | 8.5 |

Detailed Experimental Protocols (Representative)

The following are representative protocols for the synthesis and biological evaluation of novel heterocyclic compounds, adapted from the literature on oxazole derivatives. These can serve as a starting point for the investigation of substituted oxazole-thioacetamides.

General Synthetic Procedure for a Substituted Oxazole

A mixture of an α-haloketone (1 mmol) and a thioamide (1.2 mmol) in a suitable solvent such as absolute ethanol (20 mL) is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[5] Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the purified oxazole derivative.[5] The structure of the synthesized compound would then be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[5]

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The antibacterial activity of the synthesized compounds can be determined using the broth microdilution method. Bacterial strains are cultured in Mueller-Hinton broth. The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Two-fold serial dilutions of the compounds are prepared in 96-well microtiter plates. An equal volume of the bacterial suspension is added to each well. The plates are incubated at 37°C for 24 hours. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for the in vitro antibacterial activity assay.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours. After the incubation period, MTT solution is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Future Directions and Conclusion

The exploration of substituted oxazole-thioacetamides represents a promising, yet largely untapped, area of medicinal chemistry. The synthesis and biological evaluation of a library of these compounds are warranted to elucidate their structure-activity relationships and to identify lead candidates for further development. Future research should focus on optimizing the synthetic routes, expanding the range of substitutions on both the oxazole and thioacetamide moieties, and conducting comprehensive in vitro and in vivo studies to validate their therapeutic potential. The insights gained from such investigations could pave the way for a new class of potent therapeutic agents.

References

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the In Vitro Screening of 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive in vitro screening strategy for the novel chemical entity, 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide. In the absence of published data, this guide proposes a systematic, multi-tiered approach to elucidate the compound's biological activity, identify potential molecular targets, and assess its preliminary safety profile. The proposed workflow integrates phenotypic screening, target-based assays, and safety pharmacology panels, beginning with a focus on the Wnt signaling pathway, a potential target suggested by preliminary database classification. This guide provides detailed experimental protocols and data presentation formats to facilitate the evaluation of this compound for its therapeutic potential.

Introduction

The compound 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide is a novel small molecule featuring a substituted oxazole ring, a thioether linkage, and an N-phenethylacetamide moiety. The oxazole core is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The N-phenethylacetamide group is structurally related to phenethylamine, a pharmacophore common in ligands targeting central nervous system (CNS) receptors and transporters.

Given its novelty, a structured in vitro screening cascade is essential to characterize its pharmacological profile. Preliminary database entries suggest a potential role as a Wnt signaling pathway modulator. This guide therefore proposes a screening funnel that begins with a phenotypic screen to investigate this hypothesis, followed by broader profiling to uncover its mechanism of action and potential liabilities.

Hypothesized Biological Targets and Screening Rationale

Based on the structural components of the molecule and preliminary classifications, the following biological areas are prioritized for investigation:

-

Wnt Signaling Pathway: Classified as a potential Wnt inhibitor, this pathway is a critical target in oncology, particularly in colorectal cancers where it is frequently dysregulated. A primary screen focused on Wnt pathway inhibition is a logical starting point.

-

General Cytotoxicity: As with any potential therapeutic agent, especially in oncology, it is crucial to determine the compound's effect on cell viability and proliferation across various cell lines. This helps to establish a therapeutic window and identify potential for broad-acting cytotoxicity.

-

Protein Kinases: The overall structure of the compound warrants investigation against the human kinome. Kinase inhibitors are a major class of targeted cancer therapies, and off-target kinase activity is a common consideration in drug development.

-

GPCRs and CNS Targets: The presence of the N-phenethylacetamide moiety suggests a potential for interaction with G-protein coupled receptors (GPCRs) or other CNS targets. A screen against a panel of these receptors is warranted to explore neuroactive potential or identify CNS-related off-target effects.

-

Safety Pharmacology Targets: Early assessment of interactions with key safety targets, such as the hERG channel (implicated in cardiotoxicity) and cytochrome P450 (CYP) enzymes (involved in drug metabolism), is critical for de-risking the compound for further development.

Proposed In Vitro Screening Cascade

A tiered approach is recommended to efficiently allocate resources and build a comprehensive profile of the compound.

Data Presentation

Quantitative data should be summarized in clear, tabular formats to allow for easy interpretation and comparison.

Table 1: Primary Screening Results - Wnt Inhibition and Cytotoxicity

| Cell Line | Assay Type | Parameter | Value |

| HCT116 (CRC) | Wnt Reporter | IC₅₀ (µM) | TBD |

| HEK293T | Wnt Reporter | IC₅₀ (µM) | TBD |

| HCT116 (CRC) | MTT | GI₅₀ (µM) | TBD |

| A549 (Lung) | MTT | GI₅₀ (µM) | TBD |

| MCF7 (Breast) | MTT | GI₅₀ (µM) | TBD |

| MRC-5 (Normal) | MTT | GI₅₀ (µM) | TBD |

TBD: To Be Determined

Table 2: Tier 2 Selectivity Profiling

| Target Class | Assay Type | Primary Hit(s) | Inhibition/Binding @ 10 µM |

| Kinases | KINOMEscan® | e.g., Aurora Kinase A | TBD (% Control) |

| GPCRs | Radioligand Binding | e.g., Dopamine D2 Receptor | TBD (% Inhibition) |

| Ion Channels | Patch Clamp | e.g., hERG | TBD (IC₅₀) |

Table 3: Tier 3 In Vitro Safety Panel

| Target | Assay Type | Parameter | Value |

| hERG | Patch Clamp | IC₅₀ (µM) | TBD |

| CYP3A4 | P450-Glo™ | IC₅₀ (µM) | TBD |

| CYP2D6 | P450-Glo™ | IC₅₀ (µM) | TBD |

| CYP2C9 | P450-Glo™ | IC₅₀ (µM) | TBD |

Experimental Protocols

Wnt/β-catenin Reporter Assay (Luciferase-based)

This assay quantitatively measures the activity of the canonical Wnt signaling pathway. A cell line stably expressing a TCF/LEF-responsive luciferase reporter is used. Pathway activation leads to the expression of luciferase, which can be measured by luminescence.

Materials:

-

HCT116 or HEK293T cells stably transfected with a TCF/LEF luciferase reporter construct (e.g., TOPFlash).

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin.

-

Wnt3a conditioned media (as positive control).

-

IWP-2 or XAV-939 (as inhibitor controls).

-

Test compound stock solution (in DMSO).

-

White, clear-bottom 96-well plates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed 10,000 cells per well in 100 µL of complete media into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media. The final DMSO concentration should not exceed 0.5%.

-

Remove the old media from the cells and add 100 µL of media containing the test compound, positive control (Wnt3a), or negative control (vehicle).

-

Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

Luciferase Measurement: Equilibrate the plate and luciferase reagent to room temperature.

-

Add 100 µL of luciferase reagent to each well.

-

Mix on an orbital shaker for 5 minutes to induce cell lysis.

-

Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate IC₅₀ values using a non-linear regression model.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Materials:

-

Selected cancer and non-cancerous cell lines.

-

Appropriate culture media for each cell line.

-

Test compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Clear, flat-bottom 96-well plates.

-

Microplate reader (absorbance at 570 nm).

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours.

-

Compound Treatment: Add 100 µL of media containing serial dilutions of the test compound. Include vehicle-only wells as a control.

-

Incubate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the media and add 150 µL of solubilization solution to each well.

-

Gently shake the plate for 15 minutes to fully dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using a dose-response curve.[1]

Signaling Pathway and Workflow Visualization

Canonical Wnt Signaling Pathway

The diagram below illustrates a simplified canonical Wnt signaling pathway, which is critical in cell fate determination, proliferation, and tumorigenesis. The pathway is activated when a Wnt ligand binds to a Frizzled (FZD) receptor and LRP5/6 co-receptor. This leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK3β, and CK1), which normally phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, stabilized β-catenin translocates to the nucleus, where it associates with TCF/LEF transcription factors to drive the expression of target genes like c-Myc and Cyclin D1. The test compound could potentially inhibit this pathway at various nodes.

References

Technical Guide: Physicochemical Profile of 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide

Document ID: TGU-2025-4A8E Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide is a novel chemical entity for which no experimental data is publicly available. This document serves as a technical guide, providing in silico predictions and outlining the standard experimental protocols required for a comprehensive physicochemical characterization in a drug discovery context.

Introduction

The process of drug discovery and development relies heavily on the early characterization of a new chemical entity's (NCE) physicochemical properties. These properties are critical determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its therapeutic potential and developability.[1][2] This guide focuses on the core physicochemical profiling of 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide, a complex molecule featuring an oxazole core. Oxazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6][7]

This document provides a summary of predicted physicochemical parameters and details the essential experimental protocols for their empirical determination.

Predicted Physicochemical Properties

In silico tools and computational models are invaluable in the early stages of drug discovery for predicting the properties of novel molecules, thereby guiding synthesis and prioritization efforts.[1][8][9][10] The following table summarizes the predicted physicochemical properties for the target compound.

Table 1: Predicted Physicochemical Data Summary

| Property | Predicted Value / Range | Method | Significance in Drug Development |

| IUPAC Name | 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide | - | Unambiguous chemical identification. |

| Molecular Formula | C₂₃H₂₆N₂O₂S | - | Foundational for molecular weight and elemental analysis. |

| Molecular Weight | 422.54 g/mol | Calculation | Influences diffusion, bioavailability, and formulation. |

| logP (Octanol/Water) | 4.5 - 5.5 | Estimation | Key indicator of lipophilicity; affects absorption, permeability, and metabolic stability. High values can lead to poor solubility and safety issues.[11] |

| Aqueous Solubility | Low to Very Low | Estimation | Critical for absorption and bioavailability. Poor solubility is a major hurdle in formulation and in vivo studies.[11][12] |

| pKa (Acid/Base) | Amide N-H (Acidic): ~17Oxazole N (Basic): ~1-2 | Estimation | Determines the ionization state at physiological pH, which profoundly impacts solubility, permeability, and target binding. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Structure Analysis | Influences solubility, permeability, and receptor binding. |

| Hydrogen Bond Acceptors | 4 (Oxazole N, Oxazole O, Carbonyl O) | Structure Analysis | Influences solubility and receptor binding. |

Experimental Protocols for Physicochemical Characterization

To move beyond predictions, rigorous experimental determination of physicochemical properties is mandatory.[13] The following sections detail standard, validated protocols for key parameters.

Determination of Aqueous Solubility

Aqueous solubility is a critical property, and two types are typically measured: kinetic and thermodynamic.[12][14]

3.1.1 Kinetic Solubility by Laser Nephelometry

This high-throughput method is used in early discovery to rapidly assess solubility from a DMSO stock solution.[12][15][16]

-

Principle: The compound, dissolved in DMSO, is added to an aqueous buffer. If the concentration exceeds its kinetic solubility limit, the compound precipitates. The resulting turbidity is measured by detecting forward-scattered light from a laser beam.[15]

-

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[11][14]

-

Plate Preparation: In a 96- or 384-well microtiter plate, add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Compound Addition: Add a small volume (1-5 µL) of the DMSO stock solution to the buffer to create the highest concentration point. Perform serial dilutions across the plate to generate a concentration gradient.[13][16]

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).[11]

-

Measurement: Read the plate using a laser nephelometer. The concentration at which light scattering significantly increases above the background is reported as the kinetic solubility.[15][17]

-

3.1.2 Thermodynamic Solubility by Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of a solid compound and is crucial for pre-formulation studies.[18][19][20]

-

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[18]

-

Methodology:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to cover physiological ranges).[20]

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[19][20]

-

Phase Separation: After incubation, allow the solution to settle.[19] Collect an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove any undissolved solid.[11][19]

-

Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[11][14]

-

Determination of Lipophilicity (logP / logD)

Lipophilicity is measured as the partition coefficient (logP for neutral species) or distribution coefficient (logD for ionizable species at a specific pH). The shake-flask method is the traditional approach.[21][22][23]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and a pH 7.4 buffer. After equilibration, the concentrations of the compound in each phase are measured, and their ratio determines the logD value.[21][22]

-

Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases.[23][24]

-

Partitioning: Add the test compound (either from a small volume of a concentrated stock or as a solid) to a vial containing known volumes of the pre-saturated n-octanol and buffer.[22]

-

Equilibration: Shake the vial for a sufficient time (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the two layers.[22]

-

Quantification: Carefully remove an aliquot from each phase.[22] Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate logD₇.₄ using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous).

-

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is essential for predicting a compound's charge at different pH values. Potentiometric titration is a highly accurate method.[25]

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter as the titrant is added. The pKa is determined from the resulting titration curve.[26][27][28]

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often with a co-solvent like methanol or DMSO to ensure solubility, before adding water.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated combination pH electrode into the solution.[27][29]

-

Titration: Add a standardized titrant (e.g., 0.1 M NaOH if the compound is acidic, or 0.1 M HCl if it is basic) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point—the point where half of the compound has been neutralized.[26][28] This point can be found by identifying the equivalence point (the steepest part of the curve) and dividing its volume by two.[28]

-

Visualizations: Workflows and Pathways

Physicochemical Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical profiling of a new chemical entity in a drug discovery program.

References

- 1. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. d-nb.info [d-nb.info]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. museonaturalistico.it [museonaturalistico.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. enamine.net [enamine.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 15. bmglabtech.com [bmglabtech.com]

- 16. enamine.net [enamine.net]

- 17. emeraldcloudlab.com [emeraldcloudlab.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 20. scielo.br [scielo.br]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 23. LogP / LogD shake-flask method [protocols.io]

- 24. diposit.ub.edu [diposit.ub.edu]

- 25. youtube.com [youtube.com]

- 26. youtube.com [youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. m.youtube.com [m.youtube.com]

- 29. m.youtube.com [m.youtube.com]

Structural Elucidation of Novel Oxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged five-membered heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities. The structural elucidation of novel oxazole derivatives is a critical step in drug discovery and development, enabling a thorough understanding of their structure-activity relationships (SAR) and mechanisms of action. This technical guide provides an in-depth overview of the core analytical techniques employed in the structural characterization of these compounds, complete with data presentation in structured tables, detailed experimental protocols, and visualizations of key workflows and concepts.

Spectroscopic Characterization

Spectroscopic methods are fundamental to the initial structural determination of newly synthesized oxazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for mapping the connectivity of atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, and coupling constants (J) provide information about the connectivity between neighboring atoms.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-(3-fluoropyridin-2-yl)-2-methyl-4-phenyl oxazole | CDCl₃ | 8.66 (s, 1H), 8.38-8.57 (m, 1H), 7.57-7.62 (m, 3H), 7.36-7.44 (m, 3H), 2.58 (s, 3H) | 165.1 (C of methyl substituted Oxazole ring), 160.1(C-F), 146.4(C of 3-fluoro pyridine substituted oxazole ring), 135.1 (C of phenyl substituted oxazole ring), 134-136.6 (CH of 3-fluoro pyridine ring), 125.2-127.3 (CH of phenyl ring), 14.3 (CH₃) | [1] |

| 2-methyl-4-phenyl-5-(3-(trifluoromethyl)phenyl)oxazole | CDCl₃ | 7.87 (s, 1H), 7.73 (d, J = 8.0Hz, 1H), 7.59-7.62 (m, 2H), 7.55 (d, J = 7.6Hz, 1H), 7.33-7.46 (m, 4 H), 2.58 (s, 3H) | 160.9 (C of methyl substituted oxazole ring), 136.6-143.8 (C of oxazole ring). 132.2 (C of phenyl ring), 129.9- 131.8(CH of phenyl ring), 128.02-129.25 (CH of CF₃ Substituted phenyl ring) 125.3 (CF₃), 14.1 (CH₃) | [1] |

| 5-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-4-phenyloxazole | CDCl₃ | 7.93 (s, 1H), 7.63-7.65 (m, 1H), 7.57-7.59 (m, 2H), 7.35- 7.45 (m, 4H), 2.57 (s, 3H) | 165.8 (C of methyl substituted oxazole ring), 146.5 (C of 4- chloro, 3-trifluoro methyl phenyl substituted oxazole ring) 137.3 (C-Phenyl of oxazole ring), 137.1 ( C of substituted 4- Chloro, 3-trifluoro methyl phenyl), 136.9 (C-Cl), 134.6 (C-CF₃), 133.2-132.9- (CH of 4- chloro, 3-trifluoro methyl phenyl), 128.5-132.5 (CH of phenyl substituted), 14.1 (CH₃) | [1] |

| 2-methyl-4-phenyl-5-(4-(trifluoromethoxy)phenyl)oxazole | CDCl₃ | 7.59-7.61 (m, 4H), 7.32-7.41 (m, 3H), 7.19 (d, J = 7.6Hz, 2H), 2.56 (s, 3H) | 165.9 (C of methyl substituted Oxazole ring), 162.1(CH- OCF₃), 137-146.4(C of oxazole ring), 135.1 (C of phenyl ring), 126-1130.8 (CH of phenyl ring), 123.8 (C of O-CF₃ substituted phenyl ring), 114.2-125.3 (CH of O-CF₃ substituted phenyl ring), 14.3 (CH₃) | [1] |

| 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole | CD₃OD | 8.60 (1H, s), 8.09 (1H, dd, J = 8.5, 1.5 Hz), 7.98 (1H, ovl), 7.97 (1H, ovl), 7.93 (1H, br d, J = 7.6 Hz), 7.58 (2H, m), 3.16 (1H, m), 2.99 (2H, m), 2.52 (2H, q, J = 7.2 Hz), 2.27 (2H, br t, J = 11.0 Hz), 2.19 (2H, m), 2.02 (2H, m), 1.16 (3H, t, J = 7.2 Hz, CH₃) | 183.6, 169.4, 136.2, 134.5, 129.9 (2C), 128.8 (3C), 127.9, 125.5, 124.6, 53.7 (3C), 35.3, 30.1 (2C), 12.5 | [2] |

| 5-(3,5-dichlorophenyl)-2-methyl-4-phenyloxazole | CDCl₃ | 7.59-7.61 (m, 4H), 7.32-7.41 (m, 3H), 7.19 (d, J = 7.6Hz, 2H), 2.56 (s, 3H) | Not Provided | [1] |

-

Sample Preparation: Approximately 5-10 mg of the purified oxazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][3] Standard acquisition parameters are set, including the spectral width, number of scans, and relaxation delay.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the carbon spectrum, resulting in singlets for all carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule.

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 5-(3-fluoropyridin-2-yl)-2-methyl-4-phenyl oxazole | ESI+ | 255.08 [M]⁺ | Not Provided | [1] |

| 2-methyl-4-phenyl-5-(3-(trifluoromethyl)phenyl)oxazole | ESI+ | 304.19 [M]⁺ | Not Provided | [1] |

| 5-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-4-phenyloxazole | ESI+ | 338.4 [M]⁺ | Not Provided | [1] |

| 2-methyl-4-phenyl-5-(4-(trifluoromethoxy)phenyl)oxazole | ESI+ | 320.24 [M]⁺ | Not Provided | [1] |

| 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole | ESI+ | 308.4 [M+H]⁺ | Not Provided | [2] |

| 5-(3,5-dichlorophenyl)-2-methyl-4-phenyloxazole | ESI+ | Not Provided | Not Provided | [1] |

-

Sample Preparation: A dilute solution of the oxazole derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common technique for ionizing small organic molecules.[4] The sample solution is introduced into the mass spectrometer, where a high voltage is applied to create a fine spray of charged droplets.

-

Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates the ions based on their mass-to-charge ratio (m/z).[4]

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

-

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition using specialized software. The fragmentation pattern is analyzed to identify characteristic losses of neutral fragments, which helps in confirming the proposed structure.[5]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

| Parameter | Value |

| Crystal Data | |

| Empirical Formula | C₁₄H₁₀ClNO |

| Formula Weight | 243.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 7.543(1) |

| β (°) | 98.76(2) |

| Volume (ų) | 1165.4(4) |

| Z | 4 |

| Selected Bond Lengths (Å) | |

| O(1)-C(2) | 1.365(3) |

| N(3)-C(2) | 1.387(3) |

| N(3)-C(4) | 1.312(3) |

| C(4)-C(5) | 1.432(4) |

| C(5)-O(1) | 1.378(3) |

| **Selected Bond Angles (°) ** | |

| C(5)-O(1)-C(2) | 105.3(2) |

| O(1)-C(2)-N(3) | 114.8(2) |

| C(2)-N(3)-C(4) | 104.5(2) |

| N(3)-C(4)-C(5) | 114.3(2) |

| O(1)-C(5)-C(4) | 101.1(2) |

Note: The data presented here is a representative example and may not correspond to a specific compound from the literature.

-

Crystal Growth: High-quality single crystals of the oxazole derivative are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[6] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.[6]

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in a clear and concise manner.

Caption: General workflow for the structural elucidation of a novel oxazole derivative.

Caption: Inhibition of the MAPK signaling pathway by a novel oxazole derivative.[7]

Caption: Logical relationship of analytical techniques in structural elucidation.

References

- 1. cbijournal.com [cbijournal.com]

- 2. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. infinitalab.com [infinitalab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 7. mdpi.com [mdpi.com]

A Proposed Framework for the Preliminary Toxicity Assessment of 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a proposed framework for the preliminary toxicity assessment of the novel chemical entity 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide. As of the date of this publication, specific toxicological data for this compound are not publicly available. The methodologies and strategies outlined herein are based on established principles of toxicology and preclinical drug development and should be adapted and validated on a case-by-case basis.

Introduction

The compound 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide is a novel chemical entity with potential pharmacological applications. A thorough and systematic evaluation of its safety profile is a prerequisite for any further development. This guide outlines a strategic approach to the preliminary toxicity assessment of this compound, encompassing in silico, in vitro, and in vivo methodologies. The objective is to identify potential toxicological liabilities early in the development process, thereby guiding informed decision-making.

In Silico Toxicity Prediction

Prior to initiating resource-intensive experimental studies, computational toxicology models can provide valuable initial insights into the potential toxicity of a novel compound. These methods utilize a compound's chemical structure to predict its adverse effects.

Data Presentation:

| In Silico Endpoint | Predicted Outcome | Confidence Level | Methodology/Software |

| Mutagenicity (Ames) | |||

| Carcinogenicity | |||

| Hepatotoxicity | |||

| Cardiotoxicity (hERG) | |||

| Endocrine Disruption | |||

| Skin Sensitization |

Experimental Protocols:

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize commercially available or open-source QSAR software to predict various toxicity endpoints. These models are built on large datasets of known chemical toxicities.

-

Expert Systems: Employ knowledge-based systems that identify potentially toxic chemical fragments (structural alerts) within the molecule.

-

Pharmacophore Modeling: Compare the 3D structure of the compound to known toxicophores to predict potential off-target interactions.

In Vitro Toxicity Assessment

In vitro assays are essential for providing experimental data on the potential toxicity of a compound at the cellular level. These tests can assess a range of toxic effects, from general cytotoxicity to specific mechanisms of toxicity such as genotoxicity.

Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration of a compound that is toxic to cells. This is a fundamental first step in any toxicity assessment.

Data Presentation:

| Assay | Cell Line(s) | IC50 (µM) | Endpoint |

| MTT Assay | Mitochondrial dehydrogenase activity | ||

| LDH Release Assay | Membrane integrity | ||

| Neutral Red Uptake | Lysosomal integrity |

Experimental Protocols:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells compared to an untreated control.

-

-

Lactate Dehydrogenase (LDH) Release Assay:

-

Culture cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH.

-

The resulting NADH reduces the tetrazolium salt to a colored formazan product, which is quantified spectrophotometrically.

-

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.

Data Presentation:

| Assay | Test System | Result (Mutagenic/Non-mutagenic) | Metabolic Activation (S9) |

| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium strains (e.g., TA98, TA100) | With and Without |

Experimental Protocols:

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Utilize histidine-auxotrophic strains of Salmonella typhimurium.[1][2][3]

-

Expose the bacterial strains to various concentrations of the test compound, both with and without the addition of a metabolic activation system (S9 fraction from rat liver).[2]

-

Plate the treated bacteria on a histidine-deficient agar medium.

-

Incubate the plates for 48-72 hours.

-

A mutagenic compound will cause reverse mutations, allowing the bacteria to synthesize their own histidine and form visible colonies.[1][2][3][4]

-

The number of revertant colonies is counted and compared to a negative control. A significant increase in the number of colonies indicates a mutagenic potential.[3]

-

In Vivo Acute Toxicity Study

An acute oral toxicity study in a rodent model provides preliminary information on the potential adverse effects of a single dose of the compound.

Data Presentation:

| Study | Species/Strain | Dose Levels (mg/kg) | Observed Toxicities | Estimated LD50 (mg/kg) |

| Acute Oral Toxicity (OECD 423) |

Experimental Protocols:

-

Acute Toxic Class Method (OECD Guideline 423):

-

This method uses a stepwise procedure with a small number of animals per step.[5][6][7]

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[5][7]

-

A group of three animals (typically female rats) is dosed at the starting dose level.

-

The outcome (mortality or survival) determines the next step: dosing at a higher or lower dose level, or stopping the test.

-

Animals are observed for a period of 14 days for signs of toxicity, and body weights are recorded.

-

At the end of the study, a gross necropsy is performed on all animals.

-

The results allow for the classification of the substance into a toxicity category based on its LD50.

-

Potential Signaling Pathway Involvement

While no specific signaling pathway has been definitively linked to 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide, related compounds have been investigated for their effects on pathways such as the Wnt signaling pathway. Dysregulation of the Wnt pathway is implicated in various diseases, including cancer.[8] Investigating the effect of the compound on this pathway could provide valuable mechanistic insights.

Wnt Signaling Pathway (Canonical):

Caption: Canonical Wnt Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the proposed workflows for the in vitro and in vivo toxicity assessments.

In Vitro Toxicity Assessment Workflow:

Caption: Proposed In Vitro Toxicity Testing Workflow.

In Vivo Acute Oral Toxicity (OECD 423) Workflow:

Caption: Simplified In Vivo Acute Toxicity Workflow (OECD 423).

Conclusion

The preliminary toxicity assessment of a novel compound such as 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide requires a multi-faceted approach. By integrating in silico predictions with a tiered series of in vitro and in vivo experiments, a robust initial safety profile can be established. This systematic approach allows for the early identification of potential hazards, ensuring that further drug development efforts are focused on compounds with the most promising safety and efficacy profiles. The findings from these preliminary studies will be crucial in designing more comprehensive sub-chronic and chronic toxicity studies in the future.

References

- 1. notesforbiology.com [notesforbiology.com]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. thesciencenotes.com [thesciencenotes.com]

- 4. What is the principle of the Ames test? | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. bemsreports.org [bemsreports.org]

- 8. geneonline.com [geneonline.com]

Unveiling the Molecular Target of a Wnt Signaling Inhibitor: A Technical Guide to 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide (iCRT3)

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target and mechanism of action of the compound 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide, also known as iCRT3. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the Wnt signaling pathway for therapeutic purposes.

Compound Identification and Primary Molecular Target

The compound, identified by the CAS Number 901751-47-1, is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4][5][6] Its primary molecular action is the disruption of the crucial protein-protein interaction between β-catenin and T-cell factor (Tcf).[1][7] This interference with the transcriptional complex prevents the expression of Wnt target genes, which are often implicated in tumorigenesis.[2]

Quantitative Data

The inhibitory potency of this compound on the Wnt/β-catenin signaling pathway has been quantified in a cellular assay.

| Compound | Assay | Target | IC50 |

| This compound | Wnt responsive STF16-luc reporter assay in HEK293 cells | β-catenin/Tcf interaction | 8.2 nM[1][7] |

Signaling Pathway and Mechanism of Action

The canonical Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and stem cell maintenance.[8] In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex (Frizzled/LRP) leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to Tcf/Lef transcription factors to initiate the transcription of target genes.

This compound acts downstream in this pathway, specifically inhibiting the interaction between nuclear β-catenin and Tcf. This prevents the formation of the active transcriptional complex, thereby blocking the expression of Wnt target genes.

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following provides a general methodology for assessing the activity of this compound, based on commonly cited assays.

Wnt/β-catenin Reporter Assay

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.

-

Reporter System: Cells are transiently transfected with a luciferase reporter plasmid containing multiple Tcf binding sites upstream of a minimal promoter (e.g., TOP-Flash). A control plasmid with mutated Tcf binding sites (e.g., FOP-Flash) is used to determine specificity. A constitutively expressed reporter (e.g., Renilla luciferase) is co-transfected for normalization.

-

Procedure:

-

Seed transfected cells in a multi-well plate.

-

Treat cells with varying concentrations of this compound or vehicle control.

-

Stimulate the Wnt pathway, for example, with Wnt3a conditioned media.

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis: Normalize TOP-Flash and FOP-Flash signals to the Renilla control. Calculate the fold change in reporter activity relative to the vehicle-treated control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Experimental Workflow Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. ≥98% (HPLC), Wnt / b-catenin pathway inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. activebiopharma.com [activebiopharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. glpbio.com [glpbio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Determining the Solubility of 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide in Dimethyl Sulfoxide (DMSO)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide is a complex organic molecule featuring oxazole, thioether, and amide functionalities. For many research applications, particularly in drug discovery and development, dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions for in vitro and in vivo studies.[1][2][3][4] Understanding the solubility of a compound in DMSO is critical for experimental design, ensuring accurate dosing, and avoiding compound precipitation.[3][4]

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide in DMSO. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for both qualitative and quantitative solubility assessment.

Physicochemical Properties and Solubility Considerations

The structure of 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide suggests it is a relatively nonpolar molecule, which would theoretically favor solubility in a polar aprotic solvent like DMSO.[5] However, factors such as crystal lattice energy can significantly impact the dissolution process. Therefore, empirical determination of solubility is essential.

Experimental Protocols for Solubility Determination

The following sections detail the procedures for qualitatively and quantitatively assessing the solubility of the target compound in DMSO.

Materials and Equipment

-

2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Calibrated positive displacement pipettes

-

Glass vials (e.g., 1.5 mL or 2 mL) with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

Workflow for Solubility Assessment

The overall workflow for determining the solubility of the compound is depicted below.

Caption: Workflow for Solubility Determination.

Qualitative Solubility Determination

This method provides a rapid, albeit approximate, assessment of solubility.

Protocol:

-

Weigh approximately 1 mg of the compound into a clean, dry glass vial.

-

Add 100 µL of DMSO to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.

-

If the solid has not completely dissolved, add another 100 µL of DMSO and repeat the vortexing and inspection.

-

Continue this process until the solid is fully dissolved or a large volume of solvent has been added, indicating poor solubility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Protocol:

-

Prepare a series of vials with a known, excess amount of the compound (e.g., 5-10 mg).

-

Add a precise volume of DMSO to each vial (e.g., 1 mL).

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a set period (e.g., 24-48 hours), ensuring that excess solid remains.[6]

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Prepare a series of dilutions of the filtered supernatant in DMSO.

-

Analyze the diluted samples and a set of known standards using a validated HPLC method to determine the concentration of the dissolved compound.

-

The concentration of the saturated solution is the solubility of the compound in DMSO at the specified temperature.

The logical flow of the quantitative analysis is illustrated in the following diagram.

Caption: Quantitative Solubility Analysis Workflow.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format. It is recommended to report solubility in multiple units to facilitate its use in different experimental contexts.

Table 1: Solubility of 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide in DMSO at 25 °C

| Parameter | Value |

| Solubility (mg/mL) | Insert experimental value |

| Solubility (mM) | Insert calculated value |

| Method | Shake-Flask |

| Temperature (°C) | 25 |

| Equilibration Time (h) | Insert value |

| Analytical Method | HPLC |

Preparation of Stock Solutions

Once the solubility is determined, stock solutions can be prepared for experimental use. It is advisable to prepare stock solutions at a concentration well below the measured solubility limit to prevent precipitation upon storage or temperature fluctuations.